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Compound of Interest

Compound Name: KP 544

Cat. No.: B1673762

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of si-544, a novel Kv1.3 potassium channel blocker, with other
alternatives in the therapeutic landscape of T-cell-mediated autoimmune diseases. The
following sections detail the mechanism of action, comparative preclinical and clinical data, and
relevant experimental methodologies to support further investigation into si-544's therapeutic
potential.

Mechanism of Action: Targeting Effector Memory T-
Cells

si-544 is a potent and highly selective peptide inhibitor of the voltage-gated potassium channel
Kv1.3.[1][2] This channel is crucial for the sustained activation and proliferation of chronically
activated effector memory T-cells (TEM), which are key drivers of inflammation in numerous
autoimmune diseases.[1][2] By selectively blocking Kv1.3, si-544 disrupts the signaling
pathway necessary for the pathogenic activity of these autoreactive TEM cells, without affecting
the broader immune system.[1][2] This targeted approach aims to offer a disease-modifying
treatment with a favorable safety profile, preserving the patient's overall immunocompetence.

[1][2]
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si-544 Mechanism of Action

Comparative Analysis of Kv1.3 Inhibitors

While direct head-to-head comparative studies are limited, the following tables summarize
available data on the potency and selectivity of si-544 and other notable Kv1.3 inhibitors.
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Table 1: Potency of Kv1.3 Inhibitors

Compound Type IC50 for Kv1.3 Source
si-544 Peptide Picomolar [1]
Dalazatide (ShK-186) Peptide ~69 pM [3]
PAP-1 Small Molecule 2nM [4]
Margatoxin Peptide 36 pM [5]1[6]
ShK-192 Peptide 140 pM [3]

Table 2: Selectivity of Kv1.3 Inhibitors

Selectivity Selectivity Selectivity
Compound Source
over Kv1.1 over Kv1.5 over hERG
] No binding No binding No binding
si-544 [1]
reported reported reported
Dalazatide (ShK-
>100-fold - - [7]
186)
PAP-1 33- to 125-fold 23-fold 500- to 7500-fold  [4]
ShK-235 2250-fold - - [7]

Note: A direct, quantitative comparison of si-544's selectivity is not yet publicly available. The
manufacturer claims its selectivity outperforms other molecules in clinical development.[1]

Preclinical and Clinical Data for si-544
Preclinical Efficacy

si-544 has demonstrated significant efficacy in a rat model of pristane-induced arthritis, a model
for rheumatoid arthritis.[8][9] Treatment led to a rapid improvement in mobility and a 75%
reduction in joint swelling, highlighting its potent anti-inflammatory effects in a preclinical
setting.[9]

Clinical Trial Results
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si-544 has undergone Phase 1b clinical trials for atopic dermatitis and psoriasis, with promising
results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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